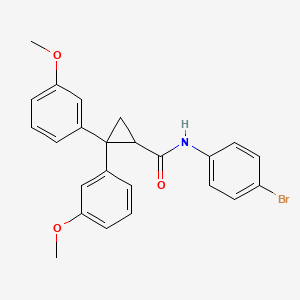![molecular formula C15H19N5O B14949226 (2E)-3-imino-2-[2-(2-methoxyphenyl)hydrazinylidene]-3-(piperidin-1-yl)propanenitrile](/img/structure/B14949226.png)
(2E)-3-imino-2-[2-(2-methoxyphenyl)hydrazinylidene]-3-(piperidin-1-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Imino-1-[(E)-2-(2-methoxyphenyl)hydrazono]-2-piperidinoethyl cyanide is a complex organic compound that features a unique structure combining an imine group, a hydrazone moiety, and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-imino-1-[(E)-2-(2-methoxyphenyl)hydrazono]-2-piperidinoethyl cyanide typically involves the following steps:
Formation of the Hydrazone: The initial step involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Formation of the Imine: The hydrazone is then reacted with piperidine and cyanogen bromide under controlled conditions to form the imine and cyanide functionalities.
The reaction conditions generally require a solvent such as ethanol or methanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Imino-1-[(E)-2-(2-methoxyphenyl)hydrazono]-2-piperidinoethyl cyanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The cyanide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the cyanide group under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines derived from the reduction of the imine group.
Substitution: Substituted derivatives where the cyanide group is replaced by other functional groups.
科学的研究の応用
2-Imino-1-[(E)-2-(2-methoxyphenyl)hydrazono]-2-piperidinoethyl cyanide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in the development of new pharmaceuticals due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 2-imino-1-[(E)-2-(2-methoxyphenyl)hydrazono]-2-piperidinoethyl cyanide involves its interaction with specific molecular targets. The imine and hydrazone groups can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The piperidine ring may also contribute to the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
- 2-Imino-1-[(E)-2-(2-methoxyphenyl)hydrazono]-2-piperidinoethyl chloride
- 2-Imino-1-[(E)-2-(2-methoxyphenyl)hydrazono]-2-piperidinoethyl bromide
- 2-Imino-1-[(E)-2-(2-methoxyphenyl)hydrazono]-2-piperidinoethyl acetate
Uniqueness
2-Imino-1-[(E)-2-(2-methoxyphenyl)hydrazono]-2-piperidinoethyl cyanide is unique due to the presence of the cyanide group, which imparts distinct reactivity and potential biological activity compared to its analogs with different substituents. The combination of the imine, hydrazone, and piperidine moieties also contributes to its unique chemical and biological properties.
特性
分子式 |
C15H19N5O |
|---|---|
分子量 |
285.34 g/mol |
IUPAC名 |
(1E)-2-imino-N-(2-methoxyanilino)-2-piperidin-1-ylethanimidoyl cyanide |
InChI |
InChI=1S/C15H19N5O/c1-21-14-8-4-3-7-12(14)18-19-13(11-16)15(17)20-9-5-2-6-10-20/h3-4,7-8,17-18H,2,5-6,9-10H2,1H3/b17-15?,19-13+ |
InChIキー |
NNOHVDCIWUWMLE-LFAHGQQRSA-N |
異性体SMILES |
COC1=CC=CC=C1N/N=C(\C#N)/C(=N)N2CCCCC2 |
正規SMILES |
COC1=CC=CC=C1NN=C(C#N)C(=N)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[(1,2,2,6,6-Pentamethylpiperidin-4-ylidene)amino]oxy}(phenyl)methanone](/img/structure/B14949145.png)
![N-{(E)-[5-bromo-2-(propan-2-yloxy)phenyl]methylidene}-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14949152.png)
![N'-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B14949157.png)
![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B14949165.png)
![1-(2,4-Dibromophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B14949177.png)
![Morpholino[3-(morpholinocarbonyl)-5-nitrophenyl]methanone](/img/structure/B14949179.png)
![8-(4-chlorophenyl)-4-phenyl-5,6,8,8a,9,11a-hexahydro-4H-cyclopenta[c]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B14949181.png)
![3-[N'-(3H-Indol-3-ylmethylene)-hydrazino]-5-methyl-[1,2,4]triazol-4-ylamine](/img/structure/B14949184.png)
![2,2,3,3-Tetrafluoropropyl 3-(cyclopropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14949187.png)
![5,6-Bis(2-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14949189.png)
![N-(4-methylpyridin-2-yl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B14949202.png)
![5-methyl-2-(pentafluorophenyl)-4-[(Z)-(pentylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14949204.png)
![N'-{(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B14949205.png)

